molecular formula C22H16F4N4O3S B1574393 ONC1-13B

ONC1-13B

Cat. No.: B1574393
M. Wt: 492.4486
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ONC1-13B is an antagonist of androgen receptor, with similar to MDV3100 and ARN-509 mechanism of action. This compound efficiently inhibits DHT-stimulated PSA expression and proliferation of prostate cancer cells, prevents binding of androgens to the AR ligand-binding domain, androgen-stimulated AR nuclear translocation and coactivator complex formation. In the LnCaP-Z2 xenograft model of prostate cancer this compound inhibits tumor growth and suppresses PSA expression. Thus this compound is a new promising antiandrogen demonstrating high efficacy in a preclinical model of prostate cancer, with lower potential for seizures and drug-drug interaction.

Scientific Research Applications

Preclinical Development in Prostate Cancer Treatment

  • Study Overview : ONC1-13B has been identified as a promising antiandrogen for treating castration-resistant prostate cancer (CRPC). This research outlines its preclinical development and compares its efficacy and safety profile to existing antiandrogens.
  • Mechanism of Action : this compound functions by inhibiting dihydrotestosterone (DHT)-stimulated prostate-specific antigen (PSA) expression and proliferation of prostate cancer cells. It prevents binding of androgens to the androgen receptor (AR) ligand-binding domain and inhibits AR nuclear translocation and coactivator complex formation.
  • Efficacy in Preclinical Models : In the LnCaP-Z2 xenograft model of prostate cancer, this compound demonstrated significant tumor growth inhibition and suppression of PSA expression.
  • Safety Profile : this compound exhibits a lower potential for seizures and drug-drug interaction compared to similar drugs like MDV3100 and ARN-509, suggesting a safer profile, especially for combination therapies (Ivachtchenko et al., 2014).

General Role as an Androgen Receptor Antagonist

  • This compound's Role : As an AR antagonist, this compound binds specifically to the AR, preventing its activation and downregulating AR-mediated signaling. This mechanism contributes to inhibiting cell growth in AR-overexpressing tumor cells, particularly in the context of prostate cancers where AR is involved in proliferation, survival, and chemoresistance of tumor cells (Definitions, 2020).

Properties

Molecular Formula

C22H16F4N4O3S

Molecular Weight

492.4486

Appearance

Solid powder

Synonyms

ONC1-13B;  ONC113B;  ONC 113B;  ONC1-0013B;  ONC 10013B;  ONC-10013B.; (R)-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxo-7-oxa-1,3-diazaspiro[4.4]nonan-1-yl)-2-fluoro-N-methylbenzamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.